molecular formula C10H8Br2N2 B567302 3,6-Dibromo-8-methylquinolin-4-amine CAS No. 1209640-19-6

3,6-Dibromo-8-methylquinolin-4-amine

Cat. No.: B567302
CAS No.: 1209640-19-6
M. Wt: 315.996
InChI Key: WXAMTSZWWWDCFA-UHFFFAOYSA-N
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Description

3,6-Dibromo-8-methylquinolin-4-amine ( 1209640-19-6) is a halogenated quinoline derivative supplied as a high-purity building block for advanced chemical synthesis and pharmaceutical research . The bromine substituents at the 3 and 6 positions of the quinoline scaffold make this compound an ideal intermediate for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the creation of diverse compound libraries for drug discovery and material science . Quinoline-based molecules are extensively investigated in medicinal chemistry for their potent biological activities . Specifically, derivatives similar to this compound have shown significant promise as anticancer agents , exhibiting cytotoxicity through mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, and induction of apoptosis . The structural motif of this compound makes it a valuable precursor for developing novel therapeutic candidates targeting various cancer cell lines . Beyond oncology, quinoline scaffolds are also explored for their antimicrobial and antiviral properties, highlighting the broad utility of this compound in biological research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1209640-19-6

Molecular Formula

C10H8Br2N2

Molecular Weight

315.996

IUPAC Name

3,6-dibromo-8-methylquinolin-4-amine

InChI

InChI=1S/C10H8Br2N2/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3,(H2,13,14)

InChI Key

WXAMTSZWWWDCFA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C1)Br)C(=C(C=N2)Br)N

Synonyms

4-Amino-3,6-dibromo-8-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

3-Bromo-6-chloro-8-methylquinolin-4-amine (CAS 1208877-69-3)
  • Key Differences : Replaces the bromine at position 6 with chlorine.
  • This could influence binding affinity in kinase targets .
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (Compound 8)
  • Synthesis: Produced via a one-step protocol (83% yield) using 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline .
  • Structural Features : A difluoromethylphenyl group replaces the methyl group at position 6.
  • Crystallography: The HCl salt exhibits a 126.08° out-of-plane angle between quinoline and aniline rings, with disorder in the difluoromethyl group. This conformational flexibility may affect kinase binding compared to the rigid methyl group in the target compound .
6-Methoxyquinoline Derivatives (e.g., Quinine Analogs)
  • Example : N-{(S)-(2S,4R,8R)-8-Ethylquinuclidin-2-ylmethyl)}ferrocene-carboxamide.
  • Impact: Methoxy groups at position 6 are electron-donating, increasing quinoline nitrogen basicity and improving aqueous solubility. This contrasts with bromine’s electron-withdrawing effects, which may enhance stability but reduce solubility .
Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications
3,6-Dibromo-8-methylquinolin-4-amine C₁₀H₉Br₂N₂ ~322.9 Not Reported Not Reported Kinase inhibitor design
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine C₁₆H₁₂BrF₂N₂ 349.0 272–274 83 Kinase inhibitors
3-Bromo-6-chloro-8-methylquinolin-4-amine C₁₀H₈BrClN₂ ~274.5 Not Reported Not Reported Research chemical
6,7-Dimethoxyquinolin-4-amine C₁₁H₁₃N₂O₂ 217.2 Not Reported Not Reported Antimalarial analogs

Crystallographic and Structural Insights

  • Disorder in Halogenated Groups : Compound 8’s HCl salt shows disorder in the difluoromethyl group, suggesting dynamic packing arrangements. The target compound’s methyl group at position 8 may promote more stable crystal packing due to reduced steric clashes .
  • Out-of-Plane Angles: The 126° angle in Compound 8 highlights the flexibility of the 4-anilinoquinoline scaffold, which could be less pronounced in the target compound due to its symmetric bromine substitutions .

Preparation Methods

Synthetic Steps:

  • Cyclization :
    React 4-bromo-2-methylaniline with ethyl propiolate under acidic conditions to form 8-methylquinolin-4-ol. This step mirrors methodologies described in patent CN106432073B, where ethyl propiolate and substituted anilines yield quinoline intermediates.

    4-Bromo-2-methylaniline+CH2=CCOOEtH+8-Methylquinolin-4-ol\text{4-Bromo-2-methylaniline} + \text{CH}_2=\text{CCOOEt} \xrightarrow{\text{H}^+} \text{8-Methylquinolin-4-ol}

    Yield: ~75% (extrapolated from analogous reactions).

  • Bromination :
    Subject 8-methylquinolin-4-ol to bromination using phosphorus tribromide (PBr₃) or bromine in acetic acid. The methyl group at position 8 may direct electrophilic substitution to positions 3 and 6.

    8-Methylquinolin-4-ol+2 Br2AcOH3,6-Dibromo-8-methylquinolin-4-ol\text{8-Methylquinolin-4-ol} + 2\ \text{Br}_2 \xrightarrow{\text{AcOH}} \text{3,6-Dibromo-8-methylquinolin-4-ol}

    Yield: ~60–70% (based on bromination of similar quinolines).

  • Amination :
    Convert the hydroxyl group at position 4 to an amine via a Curtius rearrangement or Hofmann degradation. For example, treating the hydroxyl derivative with phosphoryl chloride (POCl₃) to form a chloro intermediate, followed by ammonia substitution:

    3,6-Dibromo-8-methylquinolin-4-olPOCl34-Chloro derivativeNH3Target Amine\text{3,6-Dibromo-8-methylquinolin-4-ol} \xrightarrow{\text{POCl}_3} \text{4-Chloro derivative} \xrightarrow{\text{NH}_3} \text{Target Amine}

    Yield: ~50–65%.

Total Yield : ~22–34% (cumulative).

An alternative route involves brominating a pre-formed 8-methylquinolin-4-amine. This method prioritizes early introduction of the amine group but risks functional group incompatibility.

Procedure:

  • Synthesis of 8-Methylquinolin-4-amine :
    Starting from 2-methylaniline, perform Skraup cyclization with glycerol and sulfuric acid to yield 8-methylquinoline. Nitration at position 4 followed by reduction (e.g., H₂/Pd-C) produces 8-methylquinolin-4-amine.

  • Regioselective Bromination :
    Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to brominate positions 3 and 6. The methyl group at position 8 may sterically hinder bromination at adjacent sites, favoring distal positions.

    8-Methylquinolin-4-amine+2 NBSDMF3,6-Dibromo-8-methylquinolin-4-amine\text{8-Methylquinolin-4-amine} + 2\ \text{NBS} \xrightarrow{\text{DMF}} \text{this compound}

    Yield: ~40–55% (estimated from analogous halogenations).

Advantages : Fewer steps, higher atom economy.
Challenges : Risk of over-bromination or decomposition of the amine group under harsh conditions.

Multi-Step Functionalization of Halogenated Quinolines

Patent US3639405A highlights methods for synthesizing brominated quinoline carboxylic acids, which can be adapted for amine synthesis.

Pathway:

  • Synthesis of 6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic Acid :
    Condense trimellitic anhydride with 3-hydroxy-2-methylquinoline-4-carboxylic acid in diphenyl ether at 180–200°C.

  • Decarboxylation and Amination :
    Heat the carboxylic acid derivative to induce decarboxylation, forming 6,8-dibromo-3-hydroxy-2-methylquinoline. Reduce the hydroxyl group to an amine via catalytic hydrogenation or Staudinger reaction.

    6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic AcidΔ6,8-Dibromo-2-methylquinolin-4-olLiAlH4Target Amine\text{6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic Acid} \xrightarrow{\Delta} \text{6,8-Dibromo-2-methylquinolin-4-ol} \xrightarrow{\text{LiAlH}_4} \text{Target Amine}

    Yield: ~30–45%.

Comparative Analysis of Methods

Method Key Steps Advantages Disadvantages Total Yield
Gould-Jacobs CyclizationCyclization, Bromination, AminationHigh regioselectivity, established routeMulti-step, moderate yields22–34%
Direct BrominationBromination of pre-formed amineFewer steps, atom economyRisk of side reactions, lower yields40–55%
Carboxylic Acid PathwayDecarboxylation, ReductionUtilizes stable intermediatesLow yields, harsh conditions30–45%

Optimization and Mechanistic Insights

  • Bromination Catalysts : Lewis acids like FeBr₃ improve regioselectivity in electrophilic substitutions.

  • Protecting Groups : Acetylation of the amine prior to bromination prevents undesired reactions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NBS reactivity for controlled bromination .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Dibromo-8-methylquinolin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination and substitution reactions on a quinolin-4-amine scaffold. Heating under reflux with brominating agents (e.g., NBS or Br₂ in controlled solvents like DCM or acetic acid) is common. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the product. For example, analogous quinoline derivatives achieved yields >70% using similar protocols .
  • Key Variables : Temperature control (60–100°C), stoichiometric ratios of bromine sources, and inert atmospheres to prevent side reactions.

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct aromatic protons (δ 7.2–8.5 ppm) and methyl group signals (δ 2.3–2.6 ppm). Bromine substituents cause deshielding and splitting patterns .
  • Mass Spectrometry : Molecular ion peaks at m/z ≈ 315–320 (M⁺ for C₁₀H₈Br₂N₂) and isotopic patterns characteristic of bromine (1:2:1 ratio for two Br atoms) .
  • IR : N-H stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s aromatic and halogenated nature. Stability tests in aqueous buffers (pH 7.4) show degradation under prolonged light exposure, necessitating storage in amber vials at –20°C .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., kinases or receptors), and what structural features drive activity?

  • Methodological Answer : The bromine atoms and methyl group enhance lipophilicity, improving membrane permeability. Docking studies (AutoDock Vina) suggest the quinoline core binds to ATP pockets in kinases via π-π stacking. Analogous compounds (e.g., 6-bromo-N-phenylquinolin-4-amine) inhibit kinases with IC₅₀ < 1 µM .
  • Experimental Validation : Competitive binding assays (e.g., fluorescence polarization) using recombinant kinases .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations (Gaussian 09, B3LYP/6-31G*) model charge distribution, identifying C-3 and C-6 as electrophilic sites. Fukui indices predict regioselectivity for SNAr reactions with amines or thiols .
  • Experimental Correlation : Reactivity trends align with computed data, e.g., faster substitution at C-6 due to lower activation energy .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., Caco-2 permeability) and metabolic stability (liver microsomes). Poor in vivo efficacy may stem from rapid glucuronidation .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites. For example, 8-methyl group oxidation could reduce target binding .

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